"Ethyl 2-(3,5-dimethoxypyridin-4-YL)acetate" chemical properties
"Ethyl 2-(3,5-dimethoxypyridin-4-YL)acetate" chemical properties
An In-Depth Technical Guide to Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate
Abstract
Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate is a substituted pyridine derivative of interest in synthetic and medicinal chemistry. The pyridine ring is a fundamental scaffold in numerous pharmaceuticals, and its functionalization dictates biological activity. This technical guide provides a comprehensive overview of the known and predicted chemical properties of Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate. Due to the limited direct experimental data in peer-reviewed literature, this document synthesizes information from analogous structures to present a scientifically grounded perspective on its physicochemical characteristics, a plausible synthetic pathway, predicted spectroscopic data, and potential applications in research and drug development. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction and Molecular Overview
The pyridine heterocycle is a cornerstone of modern medicinal chemistry, found in a vast array of approved drugs.[1] The electronic properties of the pyridine ring, combined with its ability to be functionalized at various positions, allow for the fine-tuning of a molecule's pharmacological and pharmacokinetic profile. The subject of this guide, Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate, incorporates several key features: an electron-rich dimethoxy-substituted pyridine core and an ethyl acetate side chain at the 4-position. The methoxy groups are strong electron-donating groups that significantly influence the reactivity of the pyridine ring.[2] The ethyl acetate moiety provides a handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction.
This document serves to consolidate the predicted properties and propose a logical framework for the synthesis and handling of this compound, providing a valuable resource for its potential use as a building block in broader synthetic campaigns.
Caption: 2D Structure of Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate.
Physicochemical and Computed Properties
Direct experimental data for Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate is not widely available. The following table summarizes its fundamental molecular properties, calculated from its structure, alongside inferred properties based on analogous compounds like (3,4-dimethoxypyridin-2-yl)methyl acetate.[3][4]
| Property | Value | Source / Basis |
| Molecular Formula | C₁₁H₁₅NO₄ | Calculated |
| Molecular Weight | 225.24 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid/oil | Inferred from similar compounds[3] |
| Solubility | Soluble in organic solvents (Ethanol, DCM, Ethyl Acetate); limited solubility in water | Inferred from similar compounds[3] |
| Boiling Point | > 300 °C (Predicted) | Inferred from similar structures |
| LogP | 1.1 - 1.5 (Predicted) | Computational Prediction |
| Topological Polar Surface Area (TPSA) | 57.65 Ų | Computational Prediction[4] |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 5 | Calculated |
| Rotatable Bonds | 5 | Calculated |
Proposed Synthesis and Mechanistic Rationale
A definitive, published synthesis for Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate is not readily found. However, a plausible and efficient synthetic route can be designed based on established pyridine chemistry. The proposed pathway begins with the commercially available 3,5-dimethoxypyridine and proceeds through N-oxidation to activate the 4-position for subsequent functionalization.
Caption: Proposed synthetic workflows for Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate.
Experimental Protocol (Proposed)
This protocol is based on the direct C-acylation method, analogous to the synthesis of similar pyrimidine compounds.[5]
Objective: To synthesize Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate from 3,5-Dimethoxy-4-methylpyridine.
Materials:
-
3,5-Dimethoxy-4-methylpyridine
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M)
-
Diisopropylamine
-
Ethyl chloroformate
-
Anhydrous Tetrahydrofuran (THF)
-
1N Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
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Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
LDA Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF and cool to 0 °C. Add diisopropylamine, followed by the dropwise addition of n-BuLi solution. Stir the mixture at 0 °C for 20-30 minutes to form Lithium Diisopropylamide (LDA).
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Deprotonation: Cool the LDA solution to -78 °C. Dissolve 3,5-Dimethoxy-4-methylpyridine (1.0 eq) in anhydrous THF and add it dropwise to the LDA solution. The solution may change color, indicating the formation of the lithiated species. Stir the reaction mixture at -78 °C for 1.5 hours.
-
Causality: The strongly basic LDA is required to deprotonate the methyl group at the 4-position, which is acidified by the adjacent electron-withdrawing pyridine ring. The low temperature prevents side reactions.
-
-
Electrophilic Quench: Add ethyl chloroformate (1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Causality: The nucleophilic carbanion attacks the electrophilic carbonyl carbon of ethyl chloroformate, forming the new C-C bond and constructing the ethyl acetate side chain.
-
-
Workup: Allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Chromatography: Purify the crude oil via silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate.
Predicted Spectroscopic Data
The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques. The following are predicted data based on the molecule's structure.
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.2 (s, 2H, Py-H at C2/C6), 4.2 (q, 2H, -OCH₂CH₃), 3.9 (s, 6H, 2 x -OCH₃), 3.7 (s, 2H, -CH₂CO₂Et), 1.2 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 170 (-C=O), 158 (Py-C at C3/C5), 145 (Py-C at C2/C6), 120 (Py-C at C4), 61 (-OCH₂CH₃), 56 (-OCH₃), 40 (-CH₂CO₂Et), 14 (-OCH₂CH₃) |
| Mass Spec (ESI+) | m/z: 226.11 [M+H]⁺, 248.09 [M+Na]⁺ |
Reactivity and Potential Applications in Drug Discovery
The chemical reactivity of Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate is governed by its constituent functional groups.
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Pyridine Ring: The two methoxy groups at the 3 and 5 positions significantly increase the electron density of the pyridine ring, making it more susceptible to electrophilic aromatic substitution than unsubstituted pyridine. However, the steric hindrance from the flanking methoxy groups and the C4-substituent may direct reactions to the 2 and 6 positions.
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Ester Side Chain: The ethyl ester is a versatile functional group. It can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(3,5-dimethoxypyridin-4-yl)acetic acid. This acid serves as a crucial intermediate for forming amides (via coupling with amines), which is a common strategy in drug development to modulate solubility and target binding. The ester can also be reduced to the corresponding primary alcohol.
Potential Applications:
While no specific biological activities have been reported for this exact molecule, its structural motifs are present in compounds with known pharmacological effects.
-
Kinase Inhibition: Many kinase inhibitors feature a substituted heterocyclic core that occupies the adenine-binding pocket of the enzyme. The dimethoxypyridine scaffold could be explored for this purpose.
-
CNS Activity: Pyridine derivatives are known to possess a wide range of central nervous system (CNS) activities. The lipophilicity imparted by the methoxy and ethyl groups may allow for blood-brain barrier penetration.
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Antimicrobial/Anticancer Agents: Functionalized pyridines are frequently investigated for their potential as antimicrobial and anticancer agents.[6][7][8] The ethyl acetate fraction of some natural products has shown cytotoxic effects on cancer cell lines.[7] Further derivatization of the title compound could lead to novel therapeutic candidates.
Conclusion
Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate represents a valuable, yet underexplored, chemical entity. This guide provides a robust, albeit predictive, foundation for its chemical properties, a logical synthetic strategy, and its potential utility. By leveraging data from analogous structures, we can anticipate its behavior and rationally design experiments for its synthesis and application. As a versatile building block, it holds promise for the development of novel compounds in medicinal chemistry and materials science. Further experimental validation of the properties and protocols outlined herein is highly encouraged.
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